molecular formula C16H19ClN2O2 B2605131 1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one CAS No. 1090555-93-3

1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No. B2605131
CAS RN: 1090555-93-3
M. Wt: 306.79
InChI Key: YBIDQFYLNLAGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one, also known as CPPC, is an organic compound that is used in a variety of scientific research applications. It is an important chemical building block for a variety of synthetic processes and is used in the synthesis of various pharmaceuticals and other compounds. CPPC has a unique structure that allows it to interact with other molecules in a variety of ways. This makes it a versatile compound that can be used in a variety of applications.

Scientific Research Applications

Synthesis and Characterization

1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one and its derivatives are explored in the realm of chemical synthesis and characterization. Studies have focused on synthesizing various complexes and compounds featuring piperidine and pyrrolidine moieties, emphasizing their structural and spectroscopic analysis. For instance, the synthesis and spectroscopic characterization of Co(III) complexes involving morpholine, pyrrolidine, and piperidine have been reported, showcasing the compound's relevance in forming complexes with potential applications in materials science and catalysis M. Amirnasr et al., 2001. Additionally, the crystal structure of compounds featuring chlorophenyl and piperidine rings has been elucidated, providing insight into their conformational properties and potential reactivity patterns J. Sundar et al., 2011.

Biological and Pharmacological Activities

Compounds structurally related to 1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one have been investigated for their biological and pharmacological activities. Research includes the development of novel pyrrolo[2,3-b]pyridine scaffolds with potential biological activity, indicating the chemical framework's significance in medicinal chemistry Farid M Sroor, 2019. The exploration of the molecular interaction of antagonists featuring piperidinyl and chlorophenyl groups with cannabinoid receptors further exemplifies the compound's utility in drug discovery and receptor studies J. Shim et al., 2002.

Crystal Structure Analysis

The detailed crystal structure analysis of compounds containing piperidine and pyrrolidine rings has been performed to understand their geometric and electronic configurations. This information is critical for designing new materials and drugs with improved properties. The structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, for example, provides valuable insights into the spatial arrangement and potential interaction sites of similar compounds V. A. Igonin et al., 1993.

Anticonvulsant Activity Exploration

Studies have also focused on the synthesis and evaluation of anticonvulsant activity of derivatives, showcasing the therapeutic potential of compounds with similar structural features. This highlights the significance of the chemical scaffold in developing new treatments for neurological disorders Barbara Malawska et al., 2002.

properties

IUPAC Name

1-(3-chlorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c17-13-5-4-6-14(10-13)19-11-12(9-15(19)20)16(21)18-7-2-1-3-8-18/h4-6,10,12H,1-3,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIDQFYLNLAGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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